molecular formula C16H13ClF2N4O2S B11511456 {7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(thiomorpholin-4-yl)methanone

{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(thiomorpholin-4-yl)methanone

Cat. No.: B11511456
M. Wt: 398.8 g/mol
InChI Key: QJQXVODZOIFHPP-UHFFFAOYSA-N
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Description

4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorodifluoromethyl group, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine scaffold.

    Introduction of the chlorodifluoromethyl group: This is achieved through halogenation reactions using reagents such as chlorodifluoromethane.

    Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Incorporation of the thiomorpholine moiety: This step involves the nucleophilic substitution reaction where the thiomorpholine group is attached to the carbonyl carbon of the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorodifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H13ClF2N4O2S

Molecular Weight

398.8 g/mol

IUPAC Name

[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H13ClF2N4O2S/c17-16(18,19)13-8-10(12-2-1-5-25-12)20-14-9-11(21-23(13)14)15(24)22-3-6-26-7-4-22/h1-2,5,8-9H,3-4,6-7H2

InChI Key

QJQXVODZOIFHPP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl

Origin of Product

United States

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